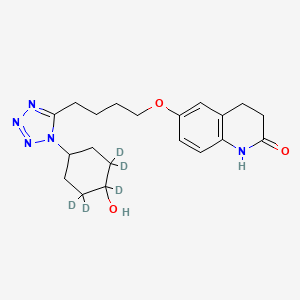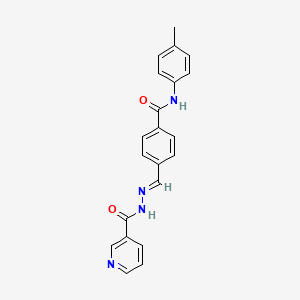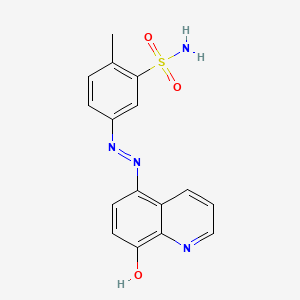
Glyoxalase I inhibitor 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyoxalase I inhibitor 5 is a compound that targets the enzyme glyoxalase I, which plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This enzyme is part of the glyoxalase system, which is essential for cellular detoxification processes. Glyoxalase I inhibitors are being explored for their potential therapeutic applications, particularly in cancer treatment, due to their ability to induce cytotoxic stress in tumor cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 5 typically involves the use of advanced organic synthesis techniques. One common approach is the use of ligand-based pharmacophore modeling and molecular docking to identify potential inhibitors, followed by chemical synthesis and biological evaluation . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of glyoxalase I inhibitors may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated synthesis equipment and stringent quality control measures to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions: Glyoxalase I inhibitor 5 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: Substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Aplicaciones Científicas De Investigación
Glyoxalase I inhibitor 5 has several scientific research applications, including:
Chemistry: Used as a tool to study the glyoxalase system and its role in cellular detoxification.
Biology: Investigated for its effects on cellular metabolism and stress responses.
Industry: Potential applications in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of glyoxalase I inhibitor 5 involves the inhibition of the glyoxalase I enzyme, leading to the accumulation of methylglyoxal and other cytotoxic metabolites. This induces cellular stress and apoptosis, particularly in tumor cells. The molecular targets include the active site of glyoxalase I, where the inhibitor binds and prevents the enzyme from catalyzing the detoxification of methylglyoxal .
Comparación Con Compuestos Similares
S-p-bromobenzylglutathione cyclopentyl diester: Another glyoxalase I inhibitor with antitumor activity.
18-β-glycyrrhetinic acid: A non-glutathione analog glyoxalase I inhibitor.
Curcumin: Known to inhibit glyoxalase I through coordination with zinc ions.
Uniqueness: Glyoxalase I inhibitor 5 is unique due to its specific binding affinity and inhibitory potency against glyoxalase I. It has shown promising results in preclinical studies, particularly in inducing cytotoxic stress in multidrug-resistant tumor cells .
Propiedades
Fórmula molecular |
C16H14N4O3S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
5-[(8-hydroxyquinolin-5-yl)diazenyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N4O3S/c1-10-4-5-11(9-15(10)24(17,22)23)19-20-13-6-7-14(21)16-12(13)3-2-8-18-16/h2-9,21H,1H3,(H2,17,22,23) |
Clave InChI |
HZHXXZUPMORJKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


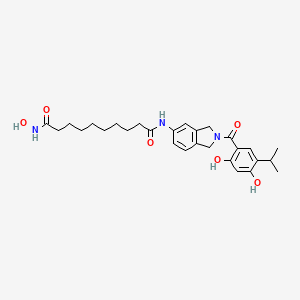
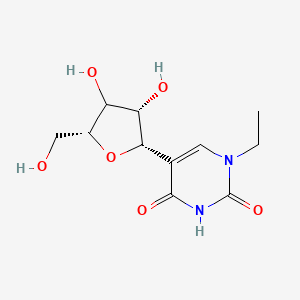

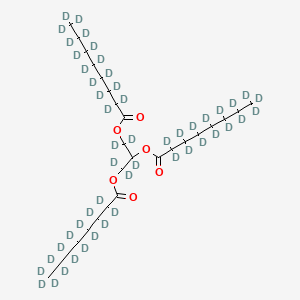
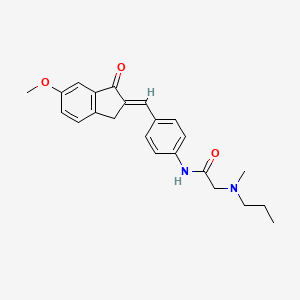
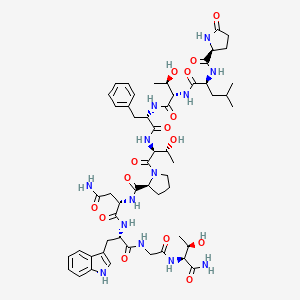
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
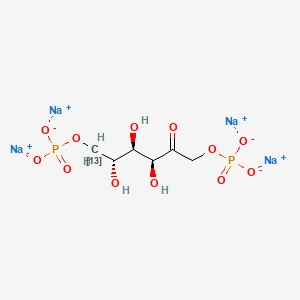
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)

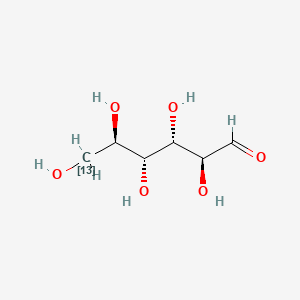
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
